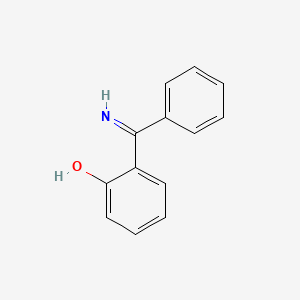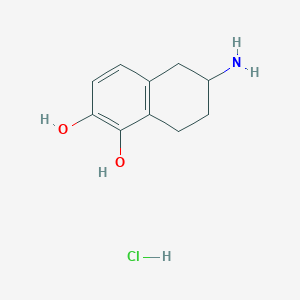![molecular formula C18H21NO3 B14641458 Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate CAS No. 51993-77-2](/img/structure/B14641458.png)
Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate typically involves the reaction of ethyl cyanoacetate with a substituted cyclohexanone derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and the use of green chemistry principles can be employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the methoxyphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate include other cyanoacetate derivatives and cyclohexenone derivatives. Examples include:
- Mthis compound
- Ethyl 2-[2-cyano-1-(4-methoxyphenyl)cyclohex-2-en-1-yl]acetate .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyano and methoxy groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
51993-77-2 |
|---|---|
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate |
InChI |
InChI=1S/C18H21NO3/c1-3-22-17(20)12-18(10-5-4-7-15(18)13-19)14-8-6-9-16(11-14)21-2/h6-9,11H,3-5,10,12H2,1-2H3 |
InChI-Schlüssel |
CVHSSGQGPQJKGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1(CCCC=C1C#N)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


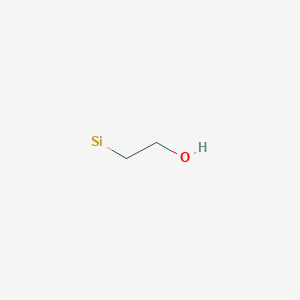
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)

![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)
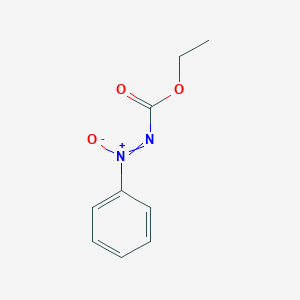
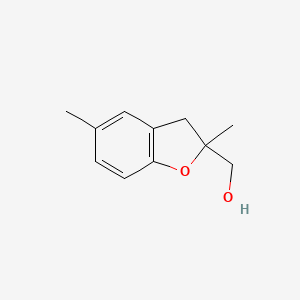

![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
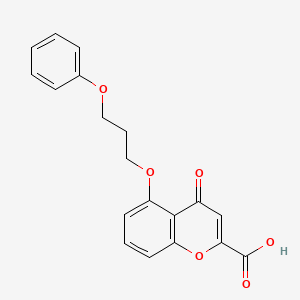
![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
